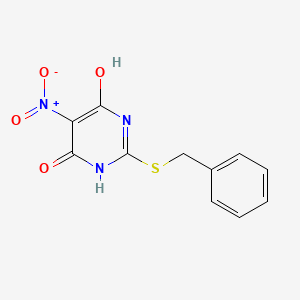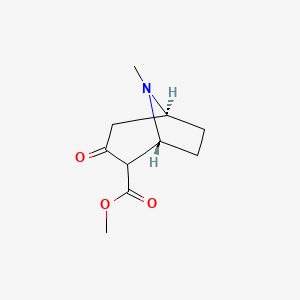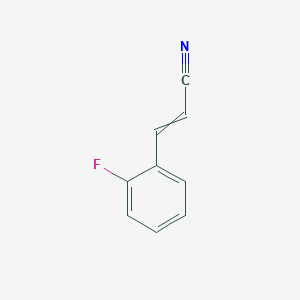
(3-bromopropane-1,1-diyl)dicyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropane-1,1-diyl)dicyclopropane is an organic compound characterized by the presence of a bromine atom attached to a propane chain, which is further connected to two cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromopropane-1,1-diyl)dicyclopropane typically involves the reaction of 1,3-dibromopropane with cyclopropane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of the bromine atom can lead to the formation of propane derivatives.
Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Propane derivatives.
Substitution: Functionalized derivatives with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(3-Bromopropane-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-bromopropane-1,1-diyl)dicyclopropane involves its interaction with molecular targets through various chemical reactions. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclopropane rings provide structural rigidity and influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromopropane: A precursor used in the synthesis of (3-bromopropane-1,1-diyl)dicyclopropane.
Cyclopropane: A simple cycloalkane that forms the basis of the cyclopropane rings in the compound.
1-Bromopropane: A related compound with a single bromine atom attached to a propane chain.
Uniqueness: this compound is unique due to its dual cyclopropane rings and the presence of a bromine atom, which confer distinct chemical properties and reactivity. This structural feature sets it apart from other similar compounds and makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H15Br |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
(3-bromo-1-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |
InChI-Schlüssel |
NRCBWPGLKSHPQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CCBr)C2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide](/img/structure/B8380726.png)




